molecular formula C10H10BrNO B1501413 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1086386-20-0

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1501413
CAS No.: 1086386-20-0
M. Wt: 240.1 g/mol
InChI Key: XVBPEXCFWANWIM-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 1086386-20-0) is a high-value chemical building block with significant applications in medicinal chemistry and drug discovery research. This compound belongs to the 3,4-dihydroquinolin-2(1H)-one scaffold, a privileged structure in pharmacology known for its presence in compounds with a wide array of biological activities . Recent scientific investigations highlight the particular research value of this scaffold in the development of novel therapeutics. It serves as a key intermediate in the exploration of potent small-molecule activators of SERCA2a, a cardiac calcium pump that is a promising therapeutic target for heart failure (HF) . Impairment of SERCA2a activity is a hallmark of HF, and restoring its function can improve cardiac relaxation and performance . Furthermore, derivatives of the 3,4-dihydroquinolin-2(1H)-one core are being investigated for other therapeutic areas, including as antagonists for the thyroid-stimulating hormone receptor (TSHR) for potential treatments of thyroid-related diseases like Graves' disease . The bromine substituent at the 7-position makes this compound an versatile synthon for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies . Researchers will find this compound characterized by a melting point of 130°C to 134°C and a high level of purity (96%) . As a safety note, this product may cause skin and eye irritation and respiratory irritation . It is recommended for storage at ambient temperatures . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-bromo-1-methyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBPEXCFWANWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675443
Record name 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086386-20-0
Record name 7-Bromo-3,4-dihydro-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086386-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C10H10BrNO
  • Molecular Weight : 240.10 g/mol
  • CAS Number : 1086386-20-0
  • IUPAC Name : 7-bromo-1-methyl-3,4-dihydroquinolin-2-one
  • SMILES Notation : CN1C(=O)CCC2=C1C=C(Br)C=C2

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity :
    Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. Its structural analogs have been linked to inhibition of bacterial growth, particularly in Gram-positive bacteria.
  • Cytotoxicity :
    Research indicates that this compound may possess cytotoxic effects on cancer cell lines. For instance, it has shown activity against human cervical carcinoma (HeLa) cells in vitro, suggesting potential as an anticancer agent .
  • Enzyme Inhibition :
    The compound has been evaluated for its ability to inhibit specific enzymes such as nitric oxide synthase (NOS). Inhibitors of NOS are of particular interest due to their implications in various pathological conditions including pain and inflammation .

The biological activity of this compound is largely attributed to its interaction with biological targets at the molecular level. The presence of the bromine atom and the quinolone structure allows for favorable binding interactions with enzymes and receptors.

Antimicrobial Studies

A series of studies have focused on the antimicrobial efficacy of quinolinone derivatives. For example, compounds structurally related to this compound demonstrated significant inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), indicating potential applications in treating tuberculosis .

Cytotoxicity Evaluation

A notable study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that doses as low as 30 µg/mL resulted in significant cell death in HeLa cells, highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition Assays

Research on enzyme inhibition has revealed that derivatives of this compound can selectively inhibit nNOS with an IC50 value significantly lower than that of other related compounds. This selectivity is crucial for minimizing side effects in therapeutic applications .

Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundCytotoxicity (HeLa)30
Related Quinolinone DerivativeNOS Inhibition93
Structural AnalogAntimicrobial (M. tuberculosis)Not specified

Scientific Research Applications

Biological Activities

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential biological activities, including:

Antimicrobial Properties : Research has indicated that compounds in the quinoline family exhibit significant antimicrobial activity. The presence of the bromine atom may enhance this activity by increasing lipophilicity and altering binding interactions with bacterial targets .

Anticancer Potential : Some studies have explored the cytotoxic effects of this compound against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Medicinal Chemistry

The compound is being investigated for its role as a lead compound in drug development. Its structural similarity to known antibiotics suggests potential applications in overcoming antibiotic resistance. For instance, modifications at various positions on the quinoline scaffold have shown promise in enhancing antibacterial potency against resistant strains .

Synthetic Intermediate

In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as substitutions and reductions—makes it a valuable building block in medicinal chemistry .

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of this compound:

CompoundAntimicrobial ActivityAnticancer ActivityStructural Features
This compoundHighModerateBromine substitution enhances reactivity
3,4-Dihydroquinolin-2(1H)-oneModerateLowLacks halogen substitution
7-Chloro-3,4-dihydroquinolin-2(1H)-oneModerateLowChlorine less polarizable than bromine

Case Studies

Several case studies illustrate the application of this compound:

Case Study 1: Antimicrobial Screening
In a study evaluating various quinoline derivatives for antimicrobial activity, 7-Bromo derivatives exhibited enhanced efficacy against Gram-negative bacteria compared to their non-brominated counterparts. The study concluded that bromination significantly affects the binding affinity to bacterial DNA gyrase and topoisomerase IV .

Case Study 2: Anticancer Evaluation
Another research project focused on the cytotoxic effects of this compound against different cancer cell lines (e.g., HepG2 and K562). Results indicated that while it exhibited moderate cytotoxicity, further structural optimization could enhance its therapeutic index .

Chemical Reactions Analysis

Dehydrosulfonylation Reactions

This reaction involves the elimination of a sulfonyl group under specific conditions. For structurally related compounds (e.g., 3-bromo-2-aryl-1-methanesulfonyl-2,3-dihydroquinolin-4(1H)-ones), dimethyl sulfoxide (DMSO) promotes dehydrosulfonylation at 130–140°C, yielding 2-aryl-3-bromo-4-quinolinols. These intermediates undergo prototropic shifts to form 3-bromo-2-arylquinolin-4(1H)-ones .

Key Steps :

  • Formation of an enol intermediate.

  • Elimination of methanesulfinic acid.

  • Tautomerization to the quinolinone structure.

Conditions :

  • Solvent: DMSO

  • Temperature: 130–140°C (reflux)

  • Time: 2–4 hours

Oxidation and Reduction

The dihydroquinolinone scaffold can undergo redox transformations:

Oxidation

  • Reagents : KMnO₄ or CrO₃ in acidic media.

  • Product : Fully aromatic quinolinone derivatives via dehydrogenation.

Reduction

  • Reagents : LiAlH₄ or NaBH₄ in THF/EtOH.

  • Product : Saturated tetrahydroquinolinones.

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions:

Reaction Type Reagents/Conditions Product
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, 90°C7-Aryl/heteroaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°C7-Amino derivatives

Key Considerations :

  • The methyl group at position 1 stabilizes the ring system during catalysis.

  • Yields depend on steric and electronic effects of coupling partners.

Cyclization Reactions

Under basic conditions, the compound can undergo intramolecular cyclization to form polycyclic frameworks. For example:

  • Reagents : KOtBu, DMF, 120°C.

  • Product : Fused tricyclic quinolinone derivatives .

Functionalization at the Methyl Group

The methyl group at position 1 can be oxidized:

  • Reagents : SeO₂, AcOH, reflux.

  • Product : 1-Carboxylic acid derivative .

Mechanistic Insights

  • Dehydrosulfonylation : Proceeds via an enol intermediate, with DMSO acting as both solvent and mild oxidizer .

  • Cross-Coupling : Bromine’s electronegativity enhances oxidative addition efficiency in palladium catalysis.

  • SNAr Reactions : Electron-deficient aromatic ring facilitates nucleophilic attack at position 7.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Bioactivity

7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 14548-51-7)
  • Structure : Lacks the N1-methyl group present in the target compound.
  • Molecular Formula: C₉H₈BrNO (MW: 226.07 g/mol) .
  • However, methyl substitution at N1 in the target compound may improve metabolic stability by reducing oxidative deamination .
CHNQD-00603 (Osteogenic Derivative)
  • Structure: Contains a methoxy group at C3 and a hydroxyl group at C4 on a 4-phenyl-dihydroquinolinone core .
  • Key Differences : The target compound’s bromine and methyl groups introduce distinct electronic and steric effects. CHNQD-00603 promotes osteogenic differentiation via Runx2 activation, whereas bromine substitution in the target compound may favor CNS activity due to increased lipophilicity .
PF-04859989 (KAT II Inhibitor)
  • Structure: Features a 3-amino-1-hydroxy substitution on the dihydroquinolinone core.
  • Key Differences : The (S)-enantiomer of PF-04859989 exhibits 10-fold higher potency than its enantiomer, highlighting the importance of stereochemistry. The target compound lacks this hydroxyl group, suggesting divergent mechanisms of action .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Key Analogues
Compound Molecular Weight Key Substituents Bioactivity/Application Reference
Target Compound 240.10 C7-Br, N1-Me CNS drug precursor
7-Bromo-3,4-dihydroquinolin-2(1H)-one 226.07 C7-Br Intermediate for enzyme inhibitors
CHNQD-00603 ~350 (estimated) C3-OMe, C4-OH, 4-Ph Osteogenic differentiation
PF-04859989 297.30 C3-NH₂, C1-OH KAT II inhibitor (IC₅₀: 0.6 nM)
Key Observations:
  • Lipophilicity: The N1-methyl and C7-bromo groups in the target compound increase logP compared to non-methylated analogues, enhancing blood-brain barrier permeability .
  • Receptor Affinity: Dihydroquinolinones with oxadiazole moieties (e.g., compound 10g) show high 5-HT₁A affinity (Kᵢ = 1.68 nM), whereas brominated derivatives may prioritize enzyme inhibition over receptor binding .

Preparation Methods

General Synthetic Approach

The synthesis of 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the following key steps:

  • Construction of the quinolinone core.
  • Introduction of the bromine atom at the 7-position.
  • Methylation at the nitrogen (1-position) to form the N-methyl derivative.
  • Purification and characterization of the final product.

Bromination Strategies

Bromination is a critical step for introducing the bromine substituent at the 7-position on the quinolinone ring. According to comprehensive reviews on bromine use in organic synthesis, bromination can be achieved via:

  • Direct electrophilic aromatic substitution using molecular bromine (Br2) under controlled conditions (e.g., low temperature, solvent choice) to selectively brominate the aromatic ring without overbromination or side reactions.
  • Use of brominating agents such as N-bromosuccinimide (NBS) in suitable solvents to achieve regioselective bromination.

The reaction conditions are optimized to avoid formation of polybrominated by-products and to maintain the integrity of the dihydroquinolinone ring system.

Methylation of the Nitrogen Atom

The methylation of the nitrogen atom in the quinolinone ring is commonly performed by:

  • Alkylation using methyl iodide or methyl sulfate in the presence of a base.
  • Alternatively, reductive methylation methods using formaldehyde and a reducing agent can be employed.

These methods yield the N-methyl derivative with high selectivity and moderate to high yields.

Data Table: Typical Specifications and Characterization

Parameter Data
Chemical Name This compound
CAS Number 1086386-20-0
Molecular Formula C10H10BrNO
Molecular Weight (g/mol) 240.10
Melting Point (°C) 130–134
Purity (%) 96 (commercial standard)
SMILES CN1C(=O)CCC2=C1C=C(Br)C=C2
Typical Yield (from literature) 60–75% (dependent on method and scale)
Common Purification Method Flash column chromatography

Research Findings and Notes

  • The bromination step requires careful control of temperature and stoichiometry to avoid overbromination and maintain regioselectivity at the 7-position.
  • The methylation step is generally high yielding and straightforward, but purification is necessary to remove unreacted methylating agents and by-products.
  • The dihydroquinolinone scaffold is sensitive to harsh conditions; thus, mild reaction conditions are preferred.
  • Spectroscopic data (1H NMR, 13C NMR) and HRMS are essential for confirming the substitution pattern and purity of the compound.
  • Industrial suppliers such as Thermo Scientific provide this compound at 96% purity, indicating a well-established synthetic route suitable for research and development.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
Quinolinone core synthesis Cyclization of substituted aniline derivatives with carbonyl reagents Formation of 3,4-dihydroquinolin-2-one scaffold
Bromination Br2 or NBS in organic solvent, low temperature Selective bromination at 7-position
N-Methylation Methyl iodide or formaldehyde + reducing agent Formation of N-methyl derivative
Purification Silica gel flash chromatography (PE:EA gradient) Isolation of pure compound
Characterization NMR, HRMS, melting point Confirmation of structure and purity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one, and what reaction conditions are critical for optimizing yields?

  • Answer : The compound can be synthesized via cyclization of substituted aminobenzyl alcohols or through palladium-catalyzed carbonylation of activated alkyl halides. Key methods include:

  • Cyclization : N-methyl-2-aminobenzyl alcohol reacts with acetic anhydride under reflux (80–100°C, 6–8 hours), yielding the dihydroquinolinone core .
  • Radical-mediated carbonylative cyclization : Palladium catalysis enables the incorporation of perfluoroalkyl groups via reaction with perfluoroalkyl iodides and CO (1 atm, 60°C, 12 hours), achieving yields of 65–85% .
  • Critical factors : Temperature control, catalyst loading (5–10 mol% Pd), and inert atmosphere (N₂/Ar) are essential to minimize side reactions.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., bromine at C7, methyl at N1) .
  • Mass spectrometry (EI/ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 254.04 for C₁₀H₁₀BrNO) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, particularly for bromine-heavy derivatives .

Q. What are the common chemical reactions involving the dihydroquinolinone scaffold, and how do substituents influence reactivity?

  • Answer : Key reactions include:

  • Oxidation : The carbonyl group at C2 can be oxidized to quinoline-2,3-diones using KMnO₄ in acidic media .
  • Reduction : NaBH₄ selectively reduces the carbonyl to 1-methyl-3,4-dihydroquinolin-2-ol .
  • Bromine substitution : The C7 bromine participates in Suzuki couplings or nucleophilic aromatic substitution, enabling diversification .
  • Substituent effects : Electron-withdrawing groups (e.g., Br) enhance electrophilic substitution at C5/C8, while the methyl group at N1 stabilizes the enolate .

Advanced Research Questions

Q. What is the role of this compound derivatives in VEGFR2 inhibition, and how does molecular docking inform their design?

  • Answer : Analogues like 4m and 4q (IC₅₀: 12–18 nM) bind to VEGFR2’s ATP pocket via:

  • Hydrogen bonding with Cys917 and Asp1044.
  • Hydrophobic interactions with Leu840 and Val846 .
  • Methodology : Docking (AutoDock Vina) and MD simulations (AMBER, 100 ns) validate stability and binding free energies (ΔG = −9.2 to −11.5 kcal/mol) .
  • Table : Select anti-angiogenic activity of derivatives:
CompoundIC₅₀ (nM)ΔG (kcal/mol)
4m12−11.5
4q15−10.8
4t18−9.9

Q. How do structure-activity relationship (SAR) studies optimize dihydroquinolinone derivatives for neuronal nitric oxide synthase (nNOS) inhibition?

  • Answer : Key SAR findings:

  • Thiophene amidine at C6 : Enhances selectivity for nNOS over eNOS (>500-fold) by forming salt bridges with Glu592 .
  • Methylpyrrolidine side chains : Improve blood-brain barrier penetration (logP = 2.8–3.5) .
  • Fluorine substitution : At C8 increases metabolic stability (t₁/₂ > 4 hours in rat liver microsomes) .
  • Lead compound (S)-35 : IC₅₀ = 7 nM (nNOS), 30 mg/kg oral efficacy in neuropathic pain models .

Q. What novel catalytic strategies enable functionalization of the dihydroquinolinone core for drug discovery?

  • Answer : Advanced methods include:

  • Iron photoredox catalysis : Generates carbamoyl radicals from oxamic acids, enabling C3 functionalization (yield: 70–88%) .
  • Continuous flow synthesis : Automated reactors optimize scalability (purity >98%, 10 g/hour throughput) .
  • Microwave-assisted reactions : Reduce reaction times (e.g., Pictet-Spengler cyclization from 12 hours to 30 minutes) .

Q. What in vivo models demonstrate the therapeutic potential of dihydroquinolinone derivatives, and what pharmacokinetic challenges exist?

  • Answer :

  • Glioblastoma models : Derivatives reduce tumor volume by 60–75% in xenografts (10 mg/kg, daily, 21 days) via VEGFR2/PDGFRβ inhibition .
  • Neuropathic pain models : (S)-35 reverses thermal hyperalgesia (ED₅₀: 15 mg/kg oral) in rat spinal nerve ligation .
  • Challenges : Moderate oral bioavailability (F = 25–40%) due to first-pass metabolism; prodrug strategies (e.g., esterification) improve AUC by 3-fold .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one
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7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one

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